Esuberaprost

Pulmonary arterial hypertension Smooth muscle cell proliferation Antiproliferative assay

Select Esuberaprost (GP-1681, beraprost-314d) as your research standard to ensure experimental reproducibility. This single stereoisomer eliminates variability from inactive isomers found in racemic beraprost, offering 40-fold greater antiproliferative potency (EC50 3 nM). Ideal for dissecting IP receptor-dependent versus NO-dependent pathways in PAH models. Procure this defined probe for high-sensitivity assay development and validation.

Molecular Formula C24H30O5
Molecular Weight 398.5 g/mol
CAS No. 94132-88-4
Cat. No. B1248030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsuberaprost
CAS94132-88-4
Molecular FormulaC24H30O5
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)O)O)O
InChIInChI=1S/C24H30O5/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28)/b13-12+/t15-,17-,19+,20+,21-,23-/m0/s1
InChIKeyCTPOHARTNNSRSR-NOQAJONNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esuberaprost (CAS 94132-88-4): Single-Isomer Prostacyclin IP Receptor Agonist for PAH Research


Esuberaprost (CAS 94132-88-4), also designated as GP-1681 or beraprost-314d, is a synthetic prostacyclin (PGI₂) analogue that functions as a selective agonist of the prostacyclin IP receptor (PTGIR) [1]. It constitutes the pharmacologically active single stereoisomer isolated from the racemic mixture of beraprost, which contains four stereoisomers total [2]. The compound exhibits vasodilatory and anti-platelet aggregation properties mediated via G(s) protein-coupled activation of adenylate cyclase and subsequent elevation of intracellular cyclic AMP [1]. Esuberaprost was under clinical investigation for the treatment of pulmonary arterial hypertension (PAH) as part of combination therapy strategies [3].

Esuberaprost Procurement Considerations: Why Racemic Beraprost and Other Prostacyclin Analogs Are Not Direct Substitutes


Substituting esuberaprost with racemic beraprost or other prostacyclin analogs (e.g., treprostinil, iloprost) introduces significant pharmacological uncertainty that undermines experimental reproducibility and therapeutic outcome interpretation. Beraprost is a mixture of four stereoisomers, only one of which (esuberaprost) represents the active pharmacophore [1]. The presence of the three inactive or functionally antagonistic stereoisomers in racemic beraprost alters net pharmacological activity in multiple assay dimensions, including vasorelaxation potency, cAMP generation efficiency, antiproliferative activity, and EP₃ receptor-mediated counter-effects [1]. Furthermore, cross-class substitution with treprostinil or iloprost is confounded by divergent receptor selectivity profiles and varying dependence on nitric oxide versus IP receptor signaling pathways [2]. These differences translate into non-interchangeable experimental outcomes and preclude valid cross-study comparisons.

Esuberaprost Quantitative Differentiation Evidence: Head-to-Head Pharmacological Comparison Data


Esuberaprost vs. Racemic Beraprost: 40-Fold Enhanced Antiproliferative Potency in Human PAH Smooth Muscle Cells

In human pulmonary arterial smooth muscle cells (PASMCs) derived from PAH patients, esuberaprost exhibited 40-fold greater potency than racemic beraprost in inhibiting cell proliferation. This differentiation magnitude substantially exceeds the 5-fold potency difference observed for cAMP elevation in the same cellular system [1].

Pulmonary arterial hypertension Smooth muscle cell proliferation Antiproliferative assay

Esuberaprost vs. Racemic Beraprost: 5-Fold Superior Vasorelaxation Potency in Rat Distal Pulmonary Arteries

In rat distal pulmonary arteries pre-contracted with the thromboxane mimetic U46619 (100 nM), esuberaprost demonstrated 5-fold greater vasorelaxant potency compared to racemic beraprost. The relaxation effects of esuberaprost were strongly inhibited by both the selective IP receptor antagonist RO3244794 and the nitric oxide synthase inhibitor L-NAME [1].

Vascular tone Pulmonary artery relaxation IP receptor agonism

Esuberaprost vs. Racemic Beraprost: 26-Fold Higher Potency for cAMP Elevation via Human IP Receptor

In HEK-293 cells stably expressing the human IP receptor, esuberaprost was 26-fold more potent than racemic beraprost at stimulating cyclic AMP (cAMP) accumulation [1].

cAMP signaling IP receptor agonism Second messenger assay

Esuberaprost vs. Racemic Beraprost: 50% Reduction in EP₃ Receptor-Mediated Vasoconstriction at Supra-Therapeutic Concentrations

At high concentrations (≥1000 nM), both esuberaprost and racemic beraprost caused EP₃ receptor-dependent vasoconstriction. However, the magnitude of contraction induced by esuberaprost was approximately 50% lower compared to that induced by racemic beraprost [1].

EP3 receptor Vasoconstriction Receptor selectivity

Esuberaprost vs. Racemic Beraprost: Divergent Functional Response in Diseased Human Pulmonary Arteries

In pulmonary arteries isolated from patients with pulmonary hypertension, esuberaprost produced measurable vasorelaxation, whereas racemic beraprost under identical conditions induced a weak contractile response instead of relaxation [1]. Quantitative relaxation/contraction values were not reported in the abstract, but the qualitative divergence represents a fundamental functional distinction.

Pulmonary hypertension Ex vivo vascular reactivity Disease-relevant model

Esuberaprost vs. Treprostinil and Iloprost: Mechanistic Divergence in IP Receptor Antagonist Sensitivity

While direct comparative potency data between esuberaprost and other prostacyclin analogs (treprostinil, iloprost) in the same assay system are not available in the accessible literature, cross-study analysis of IP antagonist sensitivity reveals mechanistic divergence. Esuberaprost-mediated vasorelaxation was strongly inhibited by the IP receptor antagonist RO3244794 and by L-NAME, indicating dual dependence on IP receptor and nitric oxide pathways [1]. In contrast, treprostinil-induced relaxation in rat pulmonary arteries was essentially abolished by IP antagonists, while iloprost-induced relaxation was only partially inhibited [2].

IP receptor antagonism Pulmonary artery relaxation Receptor pharmacology

Esuberaprost Research Applications: Evidence-Based Scenarios for Scientific and Industrial Use


Investigating IP Receptor-Mediated Antiproliferative Signaling in Pulmonary Vascular Remodeling

Researchers studying the mechanisms of pulmonary arterial smooth muscle cell hyperplasia in PAH should select esuberaprost over racemic beraprost to achieve maximal assay sensitivity and interpretable dose-response relationships. The 40-fold greater antiproliferative potency (EC50 3 nM vs. 120 nM) [1] enables detection of subtle modulatory effects that would be obscured by the weaker activity of the racemic mixture. Furthermore, the reduced EP₃ receptor-mediated counter-effect (50% lower vasoconstriction at high concentrations) [1] minimizes confounding functional antagonism in extended concentration-response studies.

Dissecting IP Receptor vs. Nitric Oxide Dependency in Prostacyclin Analog Vasorelaxation

For pharmacological studies aimed at distinguishing IP receptor-dependent versus nitric oxide (NO)-dependent vasodilatory mechanisms, esuberaprost provides a defined pharmacological probe with characterized antagonist sensitivity. Its vasorelaxant effects are strongly inhibited by both the IP antagonist RO3244794 and the NO synthase inhibitor L-NAME [1], allowing for systematic dissection of signaling pathway contributions. This contrasts with treprostinil (relaxation essentially abolished by IP antagonists) and iloprost (partial inhibition only) [2], making esuberaprost the preferred tool compound for studies requiring dual-pathway interrogation.

Validating Stereoisomer Purity Requirements in Preclinical PAH Models

Contract research organizations and academic laboratories conducting preclinical efficacy studies in pulmonary hypertension models should utilize esuberaprost rather than racemic beraprost as the active pharmaceutical ingredient standard. The 5-fold greater vasorelaxant potency in rat pulmonary arteries [1] and the qualitative reversal of response (relaxation vs. contraction) observed in diseased human pulmonary arteries [1] demonstrate that stereoisomer composition materially affects in vivo-relevant functional readouts. This evidence supports the use of esuberaprost as the definitive reference standard for method development, assay validation, and positive control applications.

Screening and Characterization of Novel Prodrug Formulations

Given the documented development of esuberaprost prodrugs intended to improve physicochemical properties and oral bioavailability [2], research programs focused on prostacyclin analog prodrug design require authentic esuberaprost as the active moiety reference. The well-characterized in vitro potency profile (IP receptor cAMP EC50 0.4 nM [1]) provides a benchmark against which prodrug activation efficiency and relative bioactivity can be quantitatively assessed. Procurement of the single-isomer compound ensures that prodrug screening results are not confounded by the variable activity of racemic starting materials.

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